N-benzyl-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide
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Overview
Description
N-benzyl-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis :
- The compound's involvement in chemical reactions, such as the reaction of N-phenyl(benzylidene, phenoxy)acetyl-1,4-benzoquinone imines with sodium azide, leading to the formation of N-(4-hydroxyphenyl) carboxamides, is significant. Quantum chemical calculations suggest the initial step in this reaction is the addition of azide ion to the neutral quinone imine molecule (Konovalova, Avdeenko, Vasileva, & Goncharova, 2014).
Biological Activity and Potential Therapeutic Uses :
- Its analogs have been explored for antipathogenic activity, particularly in developing novel antimicrobial agents with antibiofilm properties, demonstrating significant effects on strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
- Azetidine derivatives like this one have been used to study the relationship between protein synthesis and ion transport in plants, providing insights into cellular mechanisms (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis and Characterization of Derivatives :
- Research into the synthesis and characterization of various derivatives, including those with benzene-carboxamide and azetidine components, has been conducted to explore their biological activities. These studies include assessing cytotoxic effects on cancer cell lines, indicating the potential for therapeutic applications in oncology (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).
Molecular Imaging Applications :
- Derivatives of this compound have been investigated for their potential in molecular imaging, particularly in positron emission tomography (PET) for imaging nicotinic receptors in the brain. Such research has implications for understanding brain disorders and developing new diagnostic tools (Doll, Dolci, Valette, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999).
Mechanism of Action
Target of Action
It is known that azetidines, a class of compounds to which this molecule belongs, are often used as building blocks for polyamines . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis .
Mode of Action
Azetidines are known to undergo anionic and cationic ring-opening polymerization . This process allows the creation of polyamines with various structures, providing a versatile platform for the development of new materials and therapeutics .
Biochemical Pathways
Given its potential role in the synthesis of polyamines, it may influence pathways related to cell growth and differentiation, gene expression, and protein synthesis .
Result of Action
Given its potential role in the synthesis of polyamines, it may influence various cellular processes, including cell growth and differentiation, gene expression, and protein synthesis .
Properties
IUPAC Name |
N-benzyl-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-8-4-5-9-17(16)25-13-18(23)22-11-15(12-22)19(24)21-10-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNFHGZLAKLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.